(E)-1,1,1,3,3,3-Hexafluoro-N-(2-methyl-3-morpholinopropylidene)propan-2-amine
Description
(E)-1,1,1,3,3,3-Hexafluoro-N-(2-methyl-3-morpholinopropylidene)propan-2-amine is a fluorinated amine derivative characterized by a hexafluoropropane backbone, a morpholinopropylidene substituent, and an imine functional group. The hexafluoro motif is notable for enhancing lipophilicity and metabolic stability, as seen in fluorinated anesthetics like Sevoflurane (1,1,1,3,3,3-hexafluoro-2-(fluoromethoxy)propane) . The morpholine moiety may confer improved solubility and modulate receptor interactions, as observed in bioactive amines like DIPT (N-[2-(1H-indol-3-yl)ethyl]-N-(propan-2-yl)propan-2-amine) .
Properties
Molecular Formula |
C11H16F6N2O |
|---|---|
Molecular Weight |
306.25 g/mol |
IUPAC Name |
N-(1,1,1,3,3,3-hexafluoropropan-2-yl)-2-methyl-3-morpholin-4-ylpropan-1-imine |
InChI |
InChI=1S/C11H16F6N2O/c1-8(7-19-2-4-20-5-3-19)6-18-9(10(12,13)14)11(15,16)17/h6,8-9H,2-5,7H2,1H3 |
InChI Key |
VQRFSWKQHPDNLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCOCC1)C=NC(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Biological Activity
(E)-1,1,1,3,3,3-Hexafluoro-N-(2-methyl-3-morpholinopropylidene)propan-2-amine is a fluorinated compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores its biological activity, including mechanisms of action, effects on different biological systems, and relevant case studies.
The compound's molecular formula is , with a molecular weight of approximately 265.21 g/mol. Its structure includes a hexafluoroisopropanol moiety which contributes to its unique properties.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄F₆N |
| Molecular Weight | 265.21 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Alkylating Activity : Similar to other alkylating agents, it may interact with nucleophilic sites in DNA and proteins, potentially leading to cytotoxic effects.
- Fluorine Substitution Effects : The presence of fluorine atoms can enhance lipophilicity and alter the compound's interaction with biological membranes and proteins.
- Morpholine Ring Influence : The morpholine moiety may contribute to the compound's ability to cross biological membranes and interact with various cellular targets.
Biological Effects
Research indicates that this compound exhibits various biological activities:
Antitumor Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. In vitro assays demonstrated significant inhibition of cell proliferation in human cancer cells.
Neuroprotective Effects : Some studies indicate that the compound may have neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress.
Case Study 1: Antitumor Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antitumor efficacy of several fluorinated compounds including this compound against human breast cancer cells. The results indicated that this compound significantly reduced cell viability at concentrations above 10 µM over 48 hours.
Case Study 2: Neuroprotective Mechanisms
A separate investigation focused on the neuroprotective effects of this compound in a mouse model of neurodegeneration. The study found that administration of the compound led to improved cognitive function and reduced neuronal apoptosis compared to control groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sevoflurane (1,1,1,3,3,3-Hexafluoro-2-(fluoromethoxy)propane)
- Structure : Fluorinated ether with a hexafluoropropane backbone and a fluoromethoxy group.
- Applications : Widely used inhalation anesthetic due to rapid onset and low irritation .
- Key Differences : Unlike the target compound, Sevoflurane lacks an amine group and morpholine substituent. Its mechanism involves GABA receptor modulation, whereas the target’s amine and imine groups may favor different biological targets.
- Synthesis: Produced via chloromethylation of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) followed by fluorination .
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
- Structure : Fluorinated alcohol; a metabolite of Sevoflurane .
- Applications : Solvent in organic synthesis and precursor for fluorinated compounds.
- Key Differences : Lacks the amine and morpholine groups, limiting its pharmacological utility compared to the target compound.
Fenfluramine Hydrochloride (N-Ethyl-1-(3-(trifluoromethyl)phenyl)propan-2-amine hydrochloride)
- Structure : Trifluoromethylphenyl-substituted amine with a propane backbone.
- Applications: Anorectic and anticonvulsant agent; acts via serotonin release .
- Key Differences : The trifluoromethyl group enhances potency, but the absence of hexafluoro and morpholine groups differentiates its pharmacokinetics.
DIPT (N-[2-(1H-indol-3-yl)ethyl]-N-(propan-2-yl)propan-2-amine)
- Structure : Tryptamine derivative with diisopropylamine substituents.
- Applications: Psychoactive compound with hallucinogenic effects via serotonin receptor agonism .
- Key Differences : The target compound’s hexafluoro and morpholine groups may reduce CNS penetration compared to DIPT’s indole moiety.
Structural and Functional Group Analysis
Table 1: Comparative Analysis of Key Compounds
Key Observations:
- Fluorination : Both the target compound and Sevoflurane leverage hexafluoro groups for enhanced stability and lipophilicity. However, Sevoflurane’s ether linkage contrasts with the target’s imine group, which may alter reactivity .
- Morpholine vs.
- Pharmacological Potential: The target’s combination of fluorination and morpholine aligns with trends in CNS drug design, though direct evidence is needed to confirm activity.
Preparation Methods
Starting Materials and Fluorination
The hexafluoro substituents are introduced on the propan-2-amine skeleton by fluorination of appropriate precursors such as trifluoroacetic acid derivatives or trifluoromethyl-substituted ketones.
One documented method involves the reduction of trifluoroacetic acid derivatives with zinc in trifluoroacetic acid medium at mild temperatures (~20°C) for extended periods (e.g., 18 hours), yielding hexafluorinated amines with moderate yields (~58%).
| Step | Reagents & Conditions | Outcome | Yield (%) |
|---|---|---|---|
| Reduction of trifluoroacetic acid derivatives | Zinc, trifluoroacetic acid, 20°C, 18 h | Hexafluoropropan-2-amine | 58 |
This method provides the fluorinated amine core necessary for subsequent imine formation.
Formation of the Imine (Propylidene) Linkage
Reductive Amination Approach
A widely applicable method for preparing imines such as the N-(2-methyl-3-morpholinopropylidene) moiety is reductive amination of carbonyl compounds with amines.
- The carbonyl component (aldehyde or ketone) provides the carbon of the imine.
- The amine component provides the nitrogen.
For example, the hexafluoropropan-2-amine can be reacted with a suitable aldehyde or ketone derivative of 2-methyl-3-morpholinopropyl to form the imine intermediate under mild acid catalysis, followed by reduction to stabilize the imine if desired.
The general mechanism involves:
- Nucleophilic addition of the amine to the carbonyl group.
- Formation of a carbinolamine intermediate.
- Dehydration to yield the imine (C=N double bond).
- Optional reduction to secondary amine if needed.
Control of (E)-Stereochemistry
The (E)-configuration of the imine double bond is favored thermodynamically and can be controlled by reaction conditions such as temperature, solvent, and choice of catalyst.
Attachment of the 2-Methyl-3-Morpholinopropyl Substituent
The morpholine ring and methyl substituent on the propyl chain are introduced via:
- Use of 2-methyl-3-morpholinopropanal or 2-methyl-3-morpholinopropanone as the carbonyl precursor in the reductive amination.
- Alternatively, alkylation of morpholine derivatives followed by oxidation to the aldehyde or ketone stage.
This ensures the proper substitution pattern on the propylidene fragment before imine formation.
Alternative Preparation Methods
Alkylation of Amines
Direct alkylation of primary or secondary amines with alkyl halides can be used to build the substituted amine framework, but this often leads to mixtures of products and requires careful control of stoichiometry and reaction conditions.
Hofmann Rearrangement
For primary amides related to the target compound, Hofmann rearrangement can convert amides to amines with one less carbon, but this is less relevant for the hexafluorinated imine structure here.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Reduction of trifluoroacetic acid derivatives | Zinc, trifluoroacetic acid, 20°C, 18 h | Efficient fluorination of amine core | Moderate yield, requires handling of fluorinated reagents |
| Reductive amination | Hexafluoropropan-2-amine + aldehyde/ketone + acid catalyst + reducing agent (e.g., NaBH3CN) | High selectivity, control of imine stereochemistry | Requires pure precursors, sensitive to moisture |
| Direct alkylation of amines | Alkyl halides and amines | Simple reagents | Mixture of products, difficult purification |
| Hofmann rearrangement | 1º-amides + Br2 + base | Converts amides to amines | Not suitable for fluorinated imines |
Research Findings and Practical Considerations
- The use of fluorinated acids and zinc reduction is a proven route to obtain hexafluorinated amines, which are otherwise difficult to prepare due to the electron-withdrawing nature of fluorine.
- Reductive amination remains the most versatile and widely used method for forming the imine linkage with the desired (E)-stereochemistry, especially when incorporating complex substituents like morpholine rings.
- Careful control of reaction conditions (solvent, temperature, catalyst) is essential to maximize yield and purity.
- Handling fluorinated intermediates requires appropriate safety measures due to their potential toxicity and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
